Benzamide, N-(2,2-dimethylpropyl)-
Description
Benzamide, N-(2,2-dimethylpropyl)- is a substituted benzamide derivative characterized by a branched alkyl group (2,2-dimethylpropyl, or neopentyl) attached to the benzamide nitrogen. The compound’s molecular formula is inferred as C₁₂H₁₇NO, with a molecular weight of ~191.27 g/mol based on similar compounds (e.g., N-(2,2-dimethylpropyl)-N-methyl-benzamide in ). The neopentyl group introduces steric bulk, which may influence solubility, reactivity, and applications in organic synthesis or pharmaceutical contexts .
Properties
CAS No. |
54449-47-7 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)9-13-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
LOUHMPDGWQWGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives involves the direct condensation of benzoic acids and amines.
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. These methods are optimized for large-scale production and may use various catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of benzamide derivatives can lead to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for benzamide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Lewis acids, such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their potential as catalysts in organic reactions.
Biology: In biological research, benzamide derivatives are investigated for their potential as enzyme inhibitors. They are particularly of interest in the study of proteases and other enzymes.
Medicine: Benzamide derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They are also utilized as stabilizers and additives in various chemical processes .
Mechanism of Action
The mechanism of action of benzamide, N-(2,2-dimethylpropyl)-, involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Benzamide, N-(2,2-dimethylpropyl)- and related benzamide derivatives:
Physicochemical Properties
- Boiling Points : N,N-Dipropylbenzamide has a reported boiling point of 429–430 K at 0.016 bar , while data for the target compound are unavailable. Branched alkyl groups (e.g., neopentyl) typically reduce volatility compared to linear analogs due to increased molecular packing efficiency.
- Polarity : The dihydroxy derivative () exhibits higher polarity and water solubility due to hydroxyl groups, whereas the neopentyl-substituted compound is likely more lipophilic .
- Thermal Stability : Branched alkyl groups (e.g., 2,2-dimethylpropyl) may enhance thermal stability compared to linear chains, as seen in analogous branched esters .
Key Observations and Limitations
- Data Gaps : Critical data (e.g., melting point, solubility) for Benzamide, N-(2,2-dimethylpropyl)- are absent in the evidence, necessitating extrapolation from analogs .
- Structural Trade-offs : Branched alkyl groups improve stability but reduce reactivity, whereas polar substituents enhance solubility at the cost of lipophilicity .
- Synthetic Flexibility : Substituent choice (e.g., hydroxy, methyl, naphthyl) allows tailoring for specific applications, such as catalysis or drug design .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z ~206) and fragmentation patterns .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Advanced: How does N-(2,2-dimethylpropyl)benzamide compare to structurally related KSP inhibitors in cancer research?
Methodological Answer :
The compound shares a benzamide core with KSP inhibitors like Novartis’ patented derivatives (e.g., N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamide) . Key research strategies include:
- Molecular Docking : Model interactions with the KSP ATP-binding domain using AutoDock Vina; focus on tert-butyl group’s hydrophobic packing .
- In Vitro Screening : Test antiproliferative activity in HeLa or MCF-7 cells via MTT assays. Compare IC₅₀ values to benchmark inhibitors (e.g., ispinesib) .
- SAR Studies : Modify the benzamide’s aryl group or tert-butyl substituent to assess impact on potency and selectivity .
Basic: What are the stability challenges for N-(2,2-dimethylpropyl)benzamide under storage conditions?
Methodological Answer :
Stability data gaps are noted in safety reports . To evaluate:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor decomposition via HPLC .
- Excipient Compatibility : Test interactions with common stabilizers (e.g., lactose, PVP) using DSC and FTIR .
- Long-Term Storage : Store desiccated at -20°C in amber vials; reassess purity every 6 months .
Advanced: How can conflicting toxicity data for N-(2,2-dimethylpropyl)benzamide be reconciled?
Methodological Answer :
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies:
- High-Purity Batches : Reproduce toxicity assays (e.g., Ames test, zebrafish embryotoxicity) using HPLC-purified compound (≥99%) .
- Metabolite Profiling : Identify degradation products via LC-HRMS; test individual metabolites for toxicity .
- In Silico Prediction : Use tools like ProTox-II to prioritize in vivo endpoints (e.g., hepatotoxicity) for validation .
Basic: What computational tools are suitable for predicting the physicochemical properties of N-(2,2-dimethylpropyl)benzamide?
Q. Methodological Answer :
- LogP/LogS : Estimate via ChemAxon or ACD/Labs using fragment-based methods. Compare with experimental shake-flask data .
- pKa Prediction : Use MarvinSketch to assess amide proton acidity (predicted pKa ~17–18) .
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (experimentally determined via DSC) .
Advanced: What role does N-(2,2-dimethylpropyl)benzamide play in modulating ATP-dependent P2X receptor activity?
Methodological Answer :
While direct evidence is lacking, structural analogs (e.g., benzamide-containing P2X antagonists) suggest potential:
- Electrophysiology : Perform whole-cell patch clamp on HEK293 cells expressing P2X2/3 receptors; test ATP-evoked currents pre/post compound application .
- Calcium Imaging : Measure intracellular Ca²⁺ flux (Fluo-4 dye) in neuronal cells to assess receptor inhibition .
- Binding Assays : Use radiolabeled ATP ([³²P]-ATP) in competition experiments to determine Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
